Cas no 796845-48-2 (ethyl (2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoate)

Ethyl (2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoate is a versatile intermediate in organic synthesis, characterized by its α,β-unsaturated ester functionality conjugated with a 1-methyl-1H-pyrazole moiety. This compound is particularly valuable in the construction of heterocyclic frameworks and as a building block for pharmaceuticals and agrochemicals. The presence of the electron-withdrawing ester group enhances reactivity in Michael additions and cycloadditions, while the pyrazole ring contributes to its utility in medicinal chemistry. Its stable (E)-configuration ensures consistent performance in synthetic applications. The compound is typically handled under standard laboratory conditions, with purity and stability being key considerations for reproducibility in research and industrial processes.
ethyl (2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoate structure
796845-48-2 structure
Product Name:ethyl (2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoate
CAS No:796845-48-2
MF:C9H12N2O2
MW:180.203782081604
MDL:MFCD16621726
CID:845056
PubChem ID:77230263
Update Time:2025-09-28

ethyl (2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • (2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-Propenoic acid ethyl ester
    • (E)-ethyl 3-(1-methyl-1H-pyrazol-5-yl)acrylate
    • 3-(1H-pyrrol-2-yl)-2-Propenoic acid
    • ethyl (2E)-3-(1-methylpyrazol-5-yl)-2-propenoate
    • ethyl (2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoate
    • F14412
    • BCP19199
    • EN300-1455956
    • ethyl (2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-propenoate
    • KLXDWOCNGSZFPU-SNAWJCMRSA-N
    • MFCD16621726
    • 796845-48-2
    • AMY16114
    • MDL: MFCD16621726
    • Inchi: 1S/C9H12N2O2/c1-3-13-9(12)5-4-8-6-7-10-11(8)2/h4-7H,3H2,1-2H3/b5-4+
    • InChI Key: KLXDWOCNGSZFPU-SNAWJCMRSA-N
    • SMILES: O(C(/C=C/C1=CC=NN1C)=O)CC

Computed Properties

  • Exact Mass: 180.089877630g/mol
  • Monoisotopic Mass: 180.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 44.1Ų

ethyl (2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoate Pricemore >>

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Additional information on ethyl (2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoate

Ethyl (2E)-3-(1-Methyl-1H-Pyrazol-5-Yl)Prop-2-Enoate: A Comprehensive Overview

Ethyl (2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoate, with the CAS number 796845-48-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of enoates, which are widely used as intermediates in the synthesis of various bioactive molecules. The structure of ethyl (2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoate features a pyrazole ring, a conjugated enone system, and an ethyl ester group, making it a versatile building block for further chemical transformations.

The pyrazole moiety in this compound is a five-membered aromatic ring containing two nitrogen atoms. Pyrazoles are known for their stability and ability to form hydrogen bonds, which contribute to their bioactivity. The methyl group attached to the pyrazole ring further enhances its stability and potentially improves its pharmacokinetic properties. The conjugated enone system in ethyl (2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoate plays a crucial role in its reactivity, making it a valuable substrate for Michael addition reactions and other enolate-based transformations.

Recent studies have highlighted the potential of ethyl (2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoate as a precursor for the synthesis of antimicrobial agents. Researchers have demonstrated that derivatives of this compound exhibit potent activity against various bacterial and fungal strains. The pyrazole ring and the enone system are believed to contribute to this activity by interacting with key cellular targets such as DNA gyrase and topoisomerase IV.

In addition to its antimicrobial properties, ethyl (2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoate has shown promise in the development of anticancer drugs. Preclinical studies have indicated that certain derivatives of this compound can induce apoptosis in cancer cells by modulating mitochondrial function and activating caspase pathways. The conjugated enone system is thought to play a critical role in these effects by generating reactive oxygen species that damage cancer cell membranes.

The synthesis of ethyl (2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoate typically involves a multi-step process that includes the preparation of the pyrazole ring followed by alkylation and esterification steps. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields.

From an environmental perspective, ethyl (2E)-3-(1-methyl

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